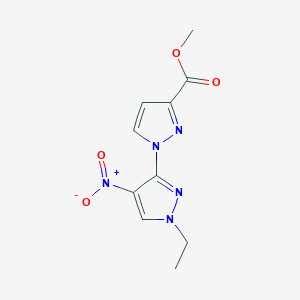![molecular formula C18H23N3O2 B2526401 2-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2202327-70-4](/img/structure/B2526401.png)
2-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex molecule that features several interesting structural motifs, including a cyclohexene ring, an azetidinone moiety, and a dihydropyridazinone ring system. The presence of these functional groups suggests that the molecule could exhibit a range of chemical behaviors and possess unique physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, N-substituted derivatives obtained from cyclohexane-azetidinones were isomerized to yield cyclohexane-trans-condensed pyrimidinediones . This process involved the use of polyphosphoric acid and was characterized by spectroscopic methods, including 1H and 13C NMR. Although the specific synthesis of the compound is not detailed, the methods used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
Conformational analysis of a structurally related compound, (S)-4-(cyclohexoxycarbonyl)-2-azetidinone, has been performed using quantum mechanical calculations and NMR spectroscopy . The cyclohexyl group was found to prefer an equatorial conformation, and the azetidinone ring maintained a quasi-planar arrangement. These findings suggest that the cyclohexene and azetidinone portions of the target compound may also exhibit specific conformational preferences, which could influence its reactivity and interactions.
Chemical Reactions Analysis
The chemical reactions of the compound would likely be influenced by the reactivity of the azetidinone ring and the dihydropyridazinone system. The literature does not provide specific reactions for the compound , but based on the reactivity of similar structures, one could anticipate that the azetidinone ring might undergo ring-opening reactions or participate in nucleophilic attacks due to the strain in the four-membered ring . The dihydropyridazinone portion could be involved in redox reactions or act as a ligand in coordination chemistry.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the analysis of similar compounds can offer some insights. The flexibility of the cyclohexoxycarbonyl group and the intramolecular interactions observed in related molecules suggest that the target compound may also exhibit significant conformational flexibility . This could affect its solubility, boiling point, and melting point. Additionally, the presence of multiple functional groups implies that the compound could have varied solubility in different solvents, potentially being more soluble in organic solvents due to its nonpolar regions.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Azetidinones, due to their unique structural characteristics, serve as key intermediates in the synthesis of various biologically active compounds. For instance, the synthesis of Schiff’s bases and 2-azetidinones has been explored for their potential antidepressant and nootropic agents. Compounds with the 2-azetidinone skeleton have demonstrated potential as CNS active agents, suggesting a pathway for the development of more potent and safe CNS active agents for therapeutic use (Asha B. Thomas et al., 2016).
Antimicrobial and Anticancer Activities
Further research into azetidinone derivatives has revealed their potential antimicrobial and anticancer activities. Novel azetidin-2-ones have been synthesized and demonstrated significant antimicrobial activity, highlighting their potential as antimicrobial agents (K. Ansari & C. Lal, 2009). Additionally, new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, including azetidinone derivatives, have been synthesized and tested for their antimicrobial and in vitro cytotoxicity against various cancer cell lines, indicating their potential in cancer therapy (E. El-Sawy et al., 2013).
Synthesis Techniques and Chemical Reactions
The synthesis of azetidinone-containing compounds often involves innovative techniques and reactions that contribute to the field of organic chemistry. For example, silver-catalyzed 1,3-dipolar cycloaddition reactions have been employed to produce azetidinone-containing spirocycles, showcasing the versatility of azetidinones in synthesizing complex molecular structures (Benjamin T Jones et al., 2016).
Propiedades
IUPAC Name |
2-[[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c22-17-9-8-16(14-6-7-14)19-21(17)12-13-10-20(11-13)18(23)15-4-2-1-3-5-15/h1-2,8-9,13-15H,3-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWDEMOLSYLMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)CN3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

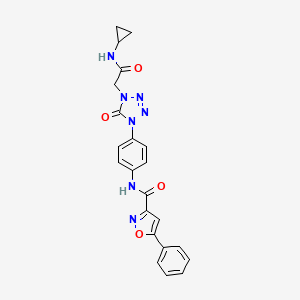
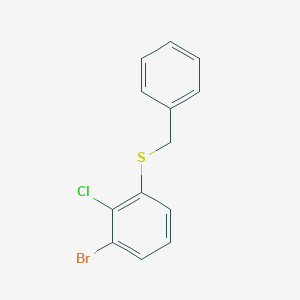
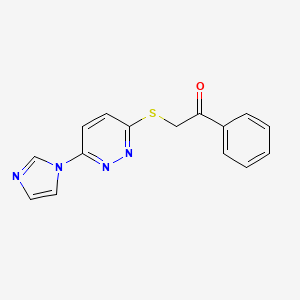
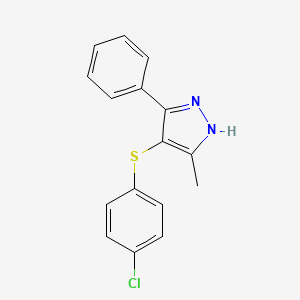
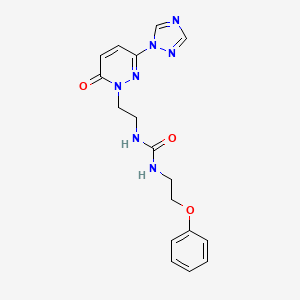
![5-(o-tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2526326.png)
![2-Chloro-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)butan-2-yl]acetamide](/img/structure/B2526327.png)
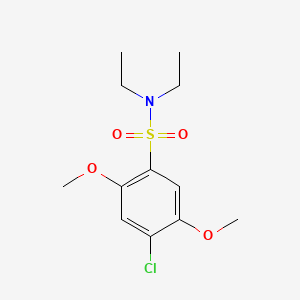

![N-Cyclopropyl-N-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2526332.png)
![2,6-Dibromoimidazo[1,2-a]pyrimidine](/img/structure/B2526333.png)
![7-Chloro-N-{3-[(diethylamino)methyl]phenyl}quinolin-4-amine dihydrochloride](/img/structure/B2526334.png)
